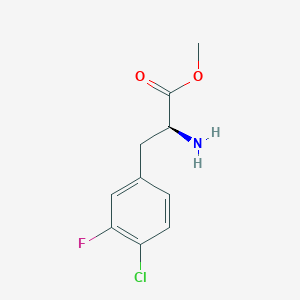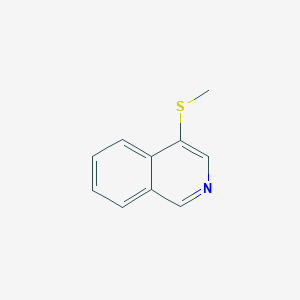
4-(Methylsulfanyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfanyl)isoquinoline is a heterocyclic organic compound with the molecular formula C10H9NS. It features an isoquinoline ring with a methylsulfanyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(Methylsulfanyl)isoquinoline, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of phenethylamine with acid chlorides or anhydrides, followed by oxidation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are efficient methods for producing isoquinolines in high yields .
化学反応の分析
Types of Reactions: 4-(Methylsulfanyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated isoquinoline derivatives.
科学的研究の応用
4-(Methylsulfanyl)isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.
Medicine: Some isoquinoline derivatives are explored as potential drug candidates due to their pharmacological activities.
Industry: This compound is used in the production of dyes and other industrial chemicals.
作用機序
The mechanism of action of 4-(Methylsulfanyl)isoquinoline involves its interaction with molecular targets and pathways. Isoquinoline derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. For example, some isoquinoline derivatives exhibit neurotoxic activity by affecting dopamine neurons and inducing oxidative stress .
類似化合物との比較
Isoquinoline: The parent compound of 4-(Methylsulfanyl)isoquinoline, lacking the methylsulfanyl group.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H9NS |
|---|---|
分子量 |
175.25 g/mol |
IUPAC名 |
4-methylsulfanylisoquinoline |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 |
InChIキー |
LJJYUBRSIWDHPJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CN=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


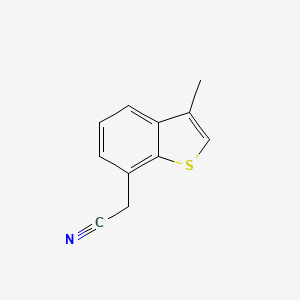

![Methyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride](/img/structure/B13515277.png)
![Tert-butyl (2S)-2-[(2S)-2-aminopropanamido]propanoate](/img/structure/B13515282.png)
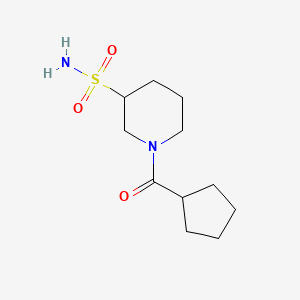
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
![Tert-butyl4-hydroxy-[1,4'-bipiperidine]-1'-carboxylatehydrochloride](/img/structure/B13515312.png)
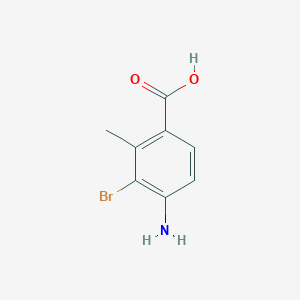
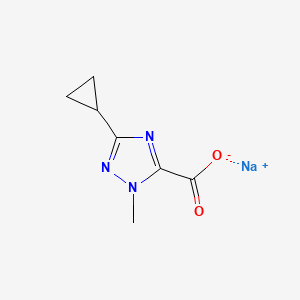

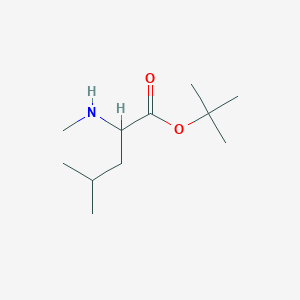

![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
